MFCD18317373
Description
MFCD18317373 is a chemical compound of significant interest in medicinal and synthetic chemistry. Based on comparable compounds (e.g., CAS 918538-05-3, CAS 1533-03-5), this compound is inferred to belong to the class of heterocyclic compounds, likely featuring halogen substituents and nitrogen-containing rings, which are common in bioactive molecules . Such compounds are frequently explored for their pharmacological relevance, including enzyme inhibition and receptor modulation.
Properties
IUPAC Name |
6-(4-methoxy-2-methylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-7-11(18-2)4-5-12(9)13-6-3-10(8-15-13)14(16)17/h3-8H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVVNHQUHJMDJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=NC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60687477 | |
| Record name | 6-(4-Methoxy-2-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60687477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261921-71-4 | |
| Record name | 6-(4-Methoxy-2-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60687477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18317373” involves several steps, each requiring specific reaction conditions. The process typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and purification steps. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems. The process involves the same chemical reactions as in the laboratory but on a much larger scale. Industrial production also incorporates advanced techniques such as continuous flow reactors and real-time monitoring to optimize the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions: “MFCD18317373” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in halogenated derivatives.
Scientific Research Applications
“MFCD18317373” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs or as a diagnostic tool.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism by which “MFCD18317373” exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
Key Observations:
Structural Similarities :
- Halogen Substitution : this compound and CAS 918538-05-3 both feature chlorine atoms, enhancing electrophilic reactivity and binding to biological targets .
- Heterocyclic Cores : Nitrogen-containing rings (e.g., pyrrolo-triazines in CAS 918538-05-3) are associated with kinase inhibition, suggesting similar mechanisms for this compound .
Physicochemical Differences :
- Solubility : CAS 1533-03-5 (Log S = -1.98) exhibits higher aqueous solubility than chlorine-rich analogs due to its trifluoromethyl (-CF₃) group, which balances hydrophobicity .
- Bioactivity : Brominated compounds like CAS 1761-61-1 show lower GI absorption (55%) compared to fluorinated derivatives (60–65%), highlighting the impact of halogen choice on pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
